Chloroacetyl-DL-serine

Enzymatic resolution Mold acylase N-acyl amino acid hydrolysis

Chloroacetyl-DL-serine is not a generic N-chloroacetyl amino acid—its unique serine side chain determines enzyme recognition and reaction kinetics. Unlike chloroacetyl-DL-threonine, which resists mold acylase hydrolysis, this compound is readily cleaved, enabling enantioselective preparation of L- or D-serine. It is validated as a building block for cathepsin B-inactivating dipeptides (e.g., N-chloroacetyl-Ser-Leu-OH) and serves as a benchmark substrate in acylase characterization. For chemoselective peptide conjugation, the hydroxyl-containing serine context offers distinct reactivity. Specify ≥97% purity for reproducible enzyme assays and inhibitor synthesis.

Molecular Formula C5H8ClNO4
Molecular Weight 181.57 g/mol
CAS No. 67206-28-4
Cat. No. B3416198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroacetyl-DL-serine
CAS67206-28-4
Molecular FormulaC5H8ClNO4
Molecular Weight181.57 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC(=O)CCl)O
InChIInChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11)
InChIKeySGCJRDDJGFXEAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroacetyl-DL-serine (CAS 67206-28-4): Key Specifications and Procurement Baseline


Chloroacetyl-DL-serine (CAS 67206-28-4), also known as N-(chloroacetyl)serine or ClAc-DL-Ser-OH, is an N-acylated serine derivative with molecular formula C5H8ClNO4 and molecular weight 181.57 g/mol . The compound is a racemic mixture of D- and L-enantiomers featuring a chloroacetyl moiety attached to the α-amino group of serine, with the characteristic hydroxymethyl side chain retained [1]. Commercially available from multiple vendors with purity specifications typically at ≥97% (titration), the compound appears as a white crystalline powder with a melting point of 122°C and requires storage at 2–8°C for long-term stability .

Chloroacetyl-DL-serine Procurement: Why Closely Related N-Chloroacetyl Amino Acids Cannot Be Interchanged


N-Chloroacetyl amino acid derivatives are not functionally interchangeable despite sharing the same electrophilic chloroacetyl warhead. The amino acid side chain profoundly modulates enzyme recognition, substrate susceptibility, and reaction kinetics [1]. As demonstrated in mold acylase studies, chloroacetyl-DL-serine is readily hydrolyzed by the enzyme, whereas chloroacetyl-DL-threonine—differing by only a single methyl group—is markedly resistant [1]. Similarly, in peptide-based inhibitor design, substitution of the serine residue alters both binding affinity and inactivation kinetics against target proteases [2]. Procurement decisions must therefore be guided by application-specific evidence rather than assuming functional equivalence among N-chloroacetyl amino acid derivatives [3].

Chloroacetyl-DL-serine Differentiation: Quantitative Comparative Evidence for Procurement Decisions


Chloroacetyl-DL-serine vs. Chloroacetyl-DL-threonine: Differential Acylase Susceptibility

In head-to-head enzymatic testing using mold acylase preparations from Penicillium and Aspergillus, chloroacetyl-DL-serine demonstrated clear susceptibility to enzymatic hydrolysis, whereas chloroacetyl-DL-threonine—the hydroxy amino acid analog differing by a single methyl group on the β-carbon—was found to be rather resistant under identical assay conditions [1]. This differential susceptibility was explicitly noted as a key finding in the comparative analysis of hydroxy amino acid derivatives [1].

Enzymatic resolution Mold acylase N-acyl amino acid hydrolysis Penicillium acylase

Chloroacetyl-DL-serine as an Acylase Substrate: Susceptibility Relative to Acetyl Amino Acid Benchmarks

Chloroacetyl-DL-serine was evaluated alongside acetyl derivatives of fifteen DL-amino acids in a systematic mold acylase substrate screen [1]. While the acetyl derivatives of aromatic amino acids (tyrosine, phenylalanine, tryptophan) and basic amino acids (arginine, lysine) were hydrolyzed with the greatest ease, the acetyl derivatives of aliphatic amino acids (methionine, alanine, glutamic acid) showed somewhat lower hydrolysis rates [1]. Chloroacetyl-DL-serine, tested in its chloroacetyl form due to the hydroxy amino acid context, fell within the susceptible substrate category—in contrast to acetyl DL-aspartic acid, which was the most resistant among all compounds evaluated [1].

Acylase substrate profiling N-acyl amino acids Enzymatic hydrolysis Substrate specificity

N-Chloroacetyl-Ser-Containing Dipeptides: Serine Residue Contribution to Cathepsin B Inactivation

A series of N-chloroacetylated dipeptides were synthesized and evaluated as inactivators of bovine cathepsin B using Houghten's tea bag methodology [1]. Among the compounds tested, N-chloroacetyl-Ser-Leu-OH was identified as one of the effective inactivators of the enzyme [1]. The study demonstrated that the amino acid composition of the dipeptide sequence modulates inactivation potency, with the most potent compound in the series being chloroacetyl-Leu-Leu-OH [1]. While the serine-containing dipeptide was not the single most potent analog, its confirmed activity establishes that the serine residue is compatible with the inhibitor pharmacophore and contributes to the structure-activity landscape of this class [1].

Cathepsin B inhibition N-chloroacetyl dipeptides Protease inactivators Active-site directed inhibitors

Chloroacetyl-Modified Peptides: Amino Acid Side Chain Influence on BSH Conjugation Reactivity

A systematic investigation of chloroacetyl-modified tripeptides (Cl-3X) evaluated the influence of amino acid side chain composition on reactivity with mercaptoundecahydrododecaborate (BSH) [1]. The study demonstrated that tripeptides containing basic amino acid residues (e.g., Arg) reacted with BSH more effectively, with conversion decreasing as the number of Arg residues in the Cl-3X sequence decreased [1]. This finding establishes that the amino acid context surrounding the chloroacetyl group substantially modulates conjugation efficiency—a factor relevant when designing chloroacetyl-modified peptides for chemoselective ligation applications [1].

Chloroacetyl peptide conjugation Boron neutron capture therapy BSH Chemoselective ligation

Chloroacetyl-DL-serine Application Scenarios: Evidence-Based Procurement and Use Cases


Enzymatic Resolution of Hydroxy Amino Acids Using Mold Acylases

Chloroacetyl-DL-serine is a suitable substrate for acylase-mediated resolution protocols targeting hydroxy amino acids, as demonstrated by its susceptibility to mold acylases from Penicillium and Aspergillus [1]. Unlike chloroacetyl-DL-threonine, which shows resistance under identical conditions, chloroacetyl-DL-serine is hydrolyzed, enabling enantioselective preparation of L-serine or D-serine depending on acylase stereospecificity [1].

Synthesis of N-Chloroacetyl Dipeptide Protease Inactivators

Chloroacetyl-DL-serine serves as a building block for the preparation of N-chloroacetylated dipeptide inhibitors targeting cysteine proteases such as cathepsin B [1]. The serine-containing dipeptide N-chloroacetyl-Ser-Leu-OH has been validated as an effective cathepsin B inactivator, making chloroacetyl-DL-serine procurement relevant for structure-activity relationship studies and inhibitor library synthesis [1].

Chloroacetyl-Modified Peptide Synthesis for Chemoselective Conjugation

Chloroacetyl-DL-serine can be incorporated into synthetic peptides as an N-terminal chloroacetyl-modified residue, enabling subsequent chemoselective conjugation with nucleophiles such as thiols [1]. The reactivity profile of the resulting chloroacetyl peptide is influenced by the surrounding amino acid sequence, with serine providing a neutral, hydroxyl-containing context distinct from basic or hydrophobic residues [1].

Acylase Substrate Specificity Profiling and Enzyme Characterization

Chloroacetyl-DL-serine is useful as a probe substrate in acylase characterization studies, having been benchmarked against a panel of N-acyl amino acid derivatives including acetyl and chloroacetyl variants of aliphatic, aromatic, basic, and hydroxy amino acids [1]. Its position within the susceptibility ranking (susceptible tier, contrasted with resistant compounds like acetyl DL-aspartic acid) provides a reference point for comparative enzyme kinetics and substrate specificity mapping [1].

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